(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Description
(Z)-N-(3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a bicyclic sulfone-containing compound featuring a tetrahydrothieno[3,4-d]thiazole core. The Z-configuration of the imine bond and the presence of 3,4-dimethylphenyl and 3-methylbenzamide substituents confer unique steric and electronic properties.
Properties
IUPAC Name |
N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13-5-4-6-16(9-13)20(24)22-21-23(17-8-7-14(2)15(3)10-17)18-11-28(25,26)12-19(18)27-21/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICCVQAWWAWAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]thiazole core with a 3,4-dimethylphenyl substituent and a methylbenzamide moiety. Its structural uniqueness contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S₂ |
| Molecular Weight | 389.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cell lines by activating caspases and down-regulating anti-apoptotic proteins like survivin.
- Protein-Ligand Interactions : The unique structure allows it to form stable complexes with target proteins, modulating their function.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and HCT-116) showed that the compound reduces cell viability significantly at micromolar concentrations. For instance, IC50 values were reported around 10 µM for MDA-MB-231 cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| HCT-116 | 12 | Enzyme inhibition |
Case Studies
-
Study on MDA-MB-231 Cells :
- The compound was tested for its ability to induce apoptosis through flow cytometry assays. Results indicated a significant increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM.
- Western blot analysis confirmed the activation of caspase-3 and down-regulation of survivin.
-
Effect on HCT-116 Cells :
- Clonogenic assays indicated that treatment with the compound completely abolished colony formation after 24 hours of exposure.
- The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound’s tetrahydrothieno[3,4-d]thiazole-5,5-dioxide scaffold distinguishes it from thiadiazole derivatives (e.g., compounds 6, 8a–c, and 4g–h in and ). The sulfone group (5,5-dioxide) enhances polarity and stability compared to non-oxidized sulfur-containing heterocycles. For example:
- Compound 6 (): Features a [1,3,4]-thiadiazole ring without sulfone groups, resulting in lower molecular weight (348.39 g/mol vs. ~450–500 g/mol for the target compound).
- Compound 8a (): Contains a pyridine-fused thiadiazole system, lacking the bicyclic sulfone structure .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
The 3,4-dimethylphenyl and 3-methylbenzamide groups in the target compound likely enhance lipophilicity compared to phenyl or chlorophenyl substituents in analogs:
- Compound 4g (): Contains a 3-methylphenyl group but lacks the dimethyl substitution, leading to reduced steric hindrance .
- Compound 8c (): Features a phenylnicotinic ester substituent, contributing to higher molecular weight (506.59 g/mol) but lower solubility due to ester groups .
Table 2: Substituent Impact on Melting Points and Solubility
Table 3: Key Reaction Conditions for Analogs
Spectral and Analytical Data
The target compound’s IR and NMR profiles would differ significantly from analogs due to the sulfone group (strong IR absorption ~1300–1150 cm⁻¹ for S=O) and Z-configuration:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
